molecular formula C23H24N4O5 B3982958 (2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine

Cat. No. B3982958
M. Wt: 436.5 g/mol
InChI Key: ZKCIZLJPNFCWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is a chemical compound that has been extensively studied in scientific research. This compound has shown potential in various applications, including as a therapeutic agent for the treatment of different diseases.

Mechanism of Action

The exact mechanism of action of (2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. However, further studies are needed to understand the exact biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine in lab experiments is its potential therapeutic applications. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.

Future Directions

There are several future directions for the study of (2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine. One potential future direction is to investigate its potential as an anti-tuberculosis agent. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are also needed to understand the exact mechanism of action and optimize its use in different applications.

Scientific Research Applications

(2-furylmethyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential as an anti-tuberculosis agent.

properties

IUPAC Name

[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5/c1-31-19-7-4-17(5-8-19)23(28)26-12-10-25(11-13-26)18-6-9-22(27(29)30)21(15-18)24-16-20-3-2-14-32-20/h2-9,14-15,24H,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCIZLJPNFCWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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